molecular formula C22H16ClNO4 B062262 N-Fmoc-4-amino-2-chlorobenzoic acid CAS No. 186320-13-8

N-Fmoc-4-amino-2-chlorobenzoic acid

Cat. No.: B062262
CAS No.: 186320-13-8
M. Wt: 393.8 g/mol
InChI Key: GXXAGPZCPKDNHU-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a chlorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The benzoic acid moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling: The protected amino group is then coupled with the chlorinated benzoic acid under conditions that facilitate amide bond formation, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection, chlorination, and coupling reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

    Hydrolysis: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.

    Hydrolysis: The major product is the deprotected amino acid.

    Coupling: Peptide chains with the desired sequence.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is widely used in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

    Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid involves:

    Protection: The Fmoc group protects the amino group from unwanted reactions during synthesis.

    Activation: The chlorobenzoic acid moiety can be activated for coupling reactions, facilitating the formation of amide bonds.

    Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
  • (αR)-α-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,3-benzodioxole-5-propanoic acid

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid is unique due to its specific combination of the Fmoc-protected amino group and the chlorobenzoic acid moiety. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXAGPZCPKDNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590509
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-13-8
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
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